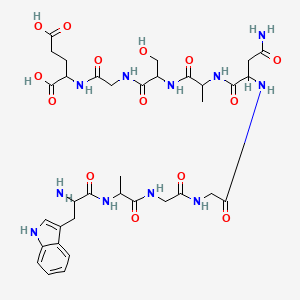

H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH

Description

Significance of Peptides in Biological Systems and Academic Research

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental molecules in biological systems, playing a vast array of critical roles. nih.govrawdatalibrary.net They can function as hormones, neurotransmitters, growth factors, and anti-infective agents, thereby mediating a wide range of physiological processes. rawdatalibrary.netnih.gov The specific sequence of amino acids in a peptide dictates its unique three-dimensional structure and, consequently, its biological function. This structure-activity relationship makes peptides a fertile ground for academic and pharmaceutical research.

In research, synthetic peptides are invaluable tools. They are used to study complex biological processes, to identify and validate new drug targets, and as potential therapeutic agents themselves. creative-peptides.combiosyn.com The ability to synthesize peptides with precise sequences allows researchers to investigate the function of naturally occurring peptides and to design novel peptides with enhanced or modified activities. sbsgenetech.com

Classification and Overview of Short Linear Peptides

Peptides are broadly classified based on the number of amino acid residues they contain. Short peptides, often referred to as oligopeptides, typically consist of 2 to 20 amino acids. researchgate.net H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH, with its nine amino acid residues, is classified as a nonapeptide.

Structurally, peptides can be linear, cyclic, or branched. researchgate.net this compound is a linear peptide, meaning it has a free N-terminus (Tryptophan) and a free C-terminus (Glutamic acid). Linear peptides represent a significant class of biologically active molecules, although they can be susceptible to degradation by proteases in the body.

Specific Research Context and Potential of this compound

The nonapeptide this compound is scientifically recognized as [Asn5]-Delta Sleep-Inducing Peptide. hongtide.compeptide.com It is a synthetic analog of the naturally occurring Delta Sleep-Inducing Peptide (DSIP), which has the sequence H-Trp-Ala-Gly-Gly-Asp -Ala-Ser-Gly-Glu-OH. clonagen.com The key difference between the two is the substitution of the fifth amino acid: Aspartic acid (Asp) in the native DSIP is replaced with Asparagine (Asn) in this analog.

DSIP was first isolated from the cerebral venous blood of rabbits in a state of induced sleep and has been studied for its potential roles in sleep regulation, stress response, and neuroprotection. creative-peptides.commdpi.com Research on DSIP has explored its effects on electroencephalogram (EEG) patterns, its ability to cross the blood-brain barrier, and its interactions with various neurotransmitter systems. creative-peptides.comclonagen.com

The potential of this compound, therefore, lies in the comparative investigation against DSIP to elucidate the functional role of the amino acid at position five. Such research could contribute to a deeper understanding of the structure-activity relationships of DSIP and its analogs, and potentially lead to the development of novel peptides with more desirable therapeutic properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C35H49N11O14 | rawdatalibrary.net |

| Molecular Weight | 847.85 g/mol | rawdatalibrary.net |

| CAS Number | 80064-67-1 | rawdatalibrary.net |

| Sequence | This compound | hongtide.com |

| Appearance | Lyophilized powder | elabscience.com |

| Purity | Typically >95% (as a synthetic peptide) | elabscience.com |

Synthesis of this compound

The synthesis of this compound is achieved through chemical peptide synthesis, most commonly by Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

General Steps of Solid-Phase Peptide Synthesis (SPPS) for this compound

| Step | Description |

| 1. Resin Preparation and First Amino Acid Attachment | An insoluble resin support is prepared, and the C-terminal amino acid, Glutamic acid (Glu), with its alpha-amino group protected, is covalently attached to the resin. |

| 2. Deprotection | The protecting group on the alpha-amino group of the resin-bound Glutamic acid is removed to allow for the next amino acid to be coupled. |

| 3. Amino Acid Coupling | The next amino acid in the sequence (Glycine), with its alpha-amino group protected, is activated and added to the reaction vessel. It forms a peptide bond with the deprotected amino group of the resin-bound Glutamic acid. |

| 4. Repetitive Cycles | Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Serine, Alanine (B10760859), Asparagine, Glycine (B1666218), Glycine, Alanine, and Tryptophan) until the full nonapeptide is assembled on the resin. |

| 5. Cleavage and Deprotection | The completed peptide is cleaved from the resin support, and any protecting groups on the amino acid side chains are removed using a strong acid, such as trifluoroacetic acid. |

| 6. Purification and Characterization | The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by techniques such as mass spectrometry (MS) and analytical HPLC. nih.govresearchgate.netacs.org |

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N11O14/c1-16(42-32(56)20(36)9-18-11-38-21-6-4-3-5-19(18)21)30(54)40-12-26(49)39-13-27(50)45-23(10-25(37)48)34(58)43-17(2)31(55)46-24(15-47)33(57)41-14-28(51)44-22(35(59)60)7-8-29(52)53/h3-6,11,16-17,20,22-24,38,47H,7-10,12-15,36H2,1-2H3,(H2,37,48)(H,39,49)(H,40,54)(H,41,57)(H,42,56)(H,43,58)(H,44,51)(H,45,50)(H,46,55)(H,52,53)(H,59,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCGAKLWFBAVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N11O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for H Trp Ala Gly Gly Asn Ala Ser Gly Glu Oh

Advanced and Emerging Synthesis Techniques

To overcome the limitations of traditional methods, several advanced techniques have been developed to improve the efficiency, purity, and sustainability of peptide synthesis.

Microwave-assisted peptide synthesis (MAPS) has become a widely adopted tool for accelerating SPPS. nih.gov The application of microwave energy significantly reduces the time required for both coupling and deprotection steps. nih.govambiopharm.com For instance, a coupling reaction that might take an hour under conventional conditions can often be completed in just a few minutes with microwave heating. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted SPPS Reaction Times

| Synthesis Step | Conventional SPPS (Typical) | Microwave-Assisted SPPS (Typical) |

| Fmoc Deprotection | 15 - 20 minutes | 3 minutes |

| Amino Acid Coupling | 30 - 60 minutes | 5 minutes |

Chemo-enzymatic peptide synthesis (CEPS) is a powerful emerging technology that utilizes enzymes to form peptide bonds. qyaobio.com This approach offers significant advantages, including high stereoselectivity, which completely avoids racemization, and high chemoselectivity, which allows for the use of minimally protected peptide fragments under mild, aqueous conditions. nih.govinternationalscholarsjournals.com This makes CEPS a "green" chemistry alternative to purely chemical methods. nih.gov

In CEPS, proteases or engineered ligases catalyze the formation of a peptide bond between a C-terminal ester fragment and an N-terminal amine fragment. frontiersin.org Engineered enzymes, such as Omniligase-1, have been developed with a broad substrate scope, making them suitable for ligating a wide variety of peptide sequences without leaving any chemical trace (footprint-free). frontiersin.org

The synthesis of H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH via CEPS could involve the chemical synthesis of two or more smaller, unprotected fragments, followed by their enzymatic ligation in a single pot. This method is particularly advantageous for producing complex peptides up to 200 amino acids in length. qyaobio.com

Table 3: Common Enzymes Used in Chemo-Enzymatic Peptide Synthesis

| Enzyme Class | Examples |

| Serine Protease | α-Chymotrypsin, Trypsin, Subtilisin |

| Cysteine Protease | Papain, Bromelain |

| Engineered Ligase | Omniligase-1, Peptiligase |

| Esterase | Lipase |

Source: qyaobio.comnih.govfrontiersin.org

While the vast majority of chemical peptide synthesis proceeds in the C-to-N direction, nature synthesizes proteins on the ribosome in the opposite, N-to-C direction. nih.gov Recently, N-to-C chemical synthesis has gained attention as a potentially more sustainable and efficient method for peptide production. chemrxiv.org

The primary advantage of N-to-C synthesis is its potential to minimize the use of temporary N-terminal protecting groups like Fmoc, which contribute significantly to the poor atom economy and high waste generation of traditional SPPS. nih.govchemrxiv.org Various coupling methods are being developed to facilitate efficient amide bond formation in the N-to-C direction with minimal risk of racemization, a historical challenge for this approach. These methods include the use of thioacids and vinyl esters. nih.gov

This reverse-direction synthesis provides a synthetically versatile C-terminal carboxyl group throughout the process, which can be advantageous for certain modifications. nih.gov While still an emerging field, N-to-C synthesis represents a paradigm shift that could lead to more environmentally friendly and economical peptide manufacturing in the future. nih.gov

Analytical and Purification Strategies for Synthetic H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH

Following synthesis and cleavage, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities. Therefore, rigorous purification and analysis are essential to obtain a highly pure product.

Chromatographic Purification Techniques (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides. pepdd.comhplc.eu This technique separates the target peptide from impurities based on differences in their hydrophobicity. pepdd.com

The crude peptide is dissolved in a polar solvent and loaded onto a hydrophobic stationary phase, typically a C8 or C18 alkyl-silane bonded silica (B1680970) column. oup.com The peptides are then eluted by a gradient of increasing organic solvent concentration, usually acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like TFA. jmb.or.krresearchgate.net The desired peptide is collected in fractions, which are then analyzed for purity.

Table 2: Typical RP-HPLC Purification Parameters for H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH

| Parameter | Condition |

| Column | µBondapak C18 (3.9 i.d. x 300mm) or similar C8/C18 column hplc.eujmb.or.kr |

| Mobile Phase A | 0.1% TFA in Water jmb.or.kr |

| Mobile Phase B | Acetonitrile with 0.1% TFA jmb.or.kr |

| Gradient | A linear gradient, for example, 0% to 30% of Mobile Phase B over 30 minutes jmb.or.kr |

| Flow Rate | Typically 0.5 - 1.0 mL/min for analytical scale jmb.or.kr |

| Detection | UV absorbance at 214 nm and 280 nm (due to the Tryptophan residue) jmb.or.kr |

These are example conditions and may require optimization for specific crude peptide mixtures and column types.

Mass Spectrometry for Identity Confirmation

Mass spectrometry (MS) is a critical analytical tool for confirming the identity of the synthesized peptide by accurately determining its molecular weight. nih.gov Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques used for peptides. jmb.or.krresearchgate.net

For H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH, the expected monoisotopic mass is approximately 848.33 g/mol . Mass spectrometry analysis of the purified fractions from RP-HPLC will show a peak corresponding to this mass, confirming the presence of the correct peptide. jmb.or.kr Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide, providing definitive structural confirmation by fragmenting the peptide and analyzing the resulting fragment ions.

Purity Assessment Methodologies

The purity of the final peptide product is a critical quality attribute and is typically assessed by analytical RP-HPLC. The chromatogram of the final product should show a single major peak, and the purity is calculated as the area of this peak relative to the total area of all peaks detected at a specific wavelength (commonly 210-220 nm). pepdd.com For many research applications, a purity of >95% is required. pepdd.com

Potential impurities that can arise during the synthesis of H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH include:

Truncated sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.

Deletion sequences: Peptides lacking a single amino acid within the sequence.

Peptides with protecting groups still attached: Resulting from incomplete deprotection.

Racemized or epimerized products: Isomers with altered stereochemistry that can form during synthesis. nih.govdigitellinc.com

Products of side-chain reactions: For instance, aspartimide formation from the Aspartic acid residue. nih.gov

Conformational Analysis and Structural Characterization of H Trp Ala Gly Gly Asn Ala Ser Gly Glu Oh

Experimental Approaches for Solution-State Conformations

Investigating the conformation of H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH in a solution state, which mimics its physiological environment, requires a suite of sophisticated experimental techniques. These methods provide critical insights into the peptide's three-dimensional structure, secondary structural elements, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and small proteins in solution at atomic resolution. springernature.com For the peptide this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. nih.gov

The process begins with the sequence-specific assignment of all proton resonances using 2D NMR experiments such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). uzh.ch TOCSY is used to identify protons that are connected through bonds within the same amino acid residue, while NOESY identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue or not. uzh.ch

Once assignments are complete, the NOESY spectrum provides crucial distance restraints between specific pairs of protons. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. In addition, three-bond J-coupling constants, particularly between the amide proton (NH) and the alpha-proton (CαH), can be measured from high-resolution 1D or 2D spectra. These coupling constants provide information about the backbone dihedral angle φ. uzh.ch

This collection of experimental distance and dihedral angle restraints is then used as input for structure calculation programs, which utilize algorithms like distance geometry or simulated annealing to generate an ensemble of 3D structures consistent with the NMR data. springernature.com This ensemble represents the dynamic nature of the peptide in solution. nih.gov

Table 1: Hypothetical NMR-Derived Restraints for this compound

| Restraint Type | Residue Pair | Atom Pair | Distance (Å) or Angle (°) |

|---|---|---|---|

| NOE Distance | Trp1 - Ala2 | Hα(Trp) - HN(Ala) | < 3.5 |

| NOE Distance | Ala2 - Gly3 | HN(Ala) - HN(Gly) | < 4.0 |

| NOE Distance | Asn5 - Ser7 | Hα(Asn) - HN(Ser) | < 3.0 |

| Dihedral Angle (φ) | Ala2 | - | -120° ± 30° |

| Dihedral Angle (φ) | Ser7 | - | -60° ± 30° |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure content of peptides and proteins in solution. creative-proteomics.comspringernature.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. springernature.com The amide bonds in the peptide backbone are the primary chromophores that give rise to the CD signal in the far-UV region (180-260 nm). springernature.com

Different types of secondary structures, such as α-helices, β-sheets, β-turns, and random coils, exhibit distinct CD spectra. springernature.comamericanpeptidesociety.org

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org

β-sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils or unordered structures generally display a strong negative band below 200 nm. americanpeptidesociety.org

For this compound, the CD spectrum would be recorded in an aqueous buffer. The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of each secondary structural element present in the peptide ensemble. nih.gov This provides a global picture of the peptide's conformation, which can be influenced by environmental conditions like pH, temperature, or the presence of co-solvents. americanpeptidesociety.org

Table 2: Hypothetical Secondary Structure Content of this compound from CD Spectrum Deconvolution

| Secondary Structure | Percentage (%) |

|---|---|

| α-Helix | 10 |

| β-Sheet | 25 |

| β-Turn | 30 |

| Random Coil / Unordered | 35 |

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for analyzing the secondary structure of peptides. nih.govspringernature.com It probes the vibrational modes of the molecule's chemical bonds. umich.edu For peptides, the most informative regions are the Amide bands, which arise from vibrations of the peptide backbone. lew.ronih.gov

Amide I (1600-1700 cm⁻¹): This band is primarily due to the C=O stretching vibration of the peptide backbone and is highly sensitive to the secondary structure. nih.govpnas.org The exact frequency of the Amide I peak can be correlated with specific conformations.

Amide II (1500-1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. pnas.org

Amide III (1200-1400 cm⁻¹): This is a more complex band arising from various coupled vibrations. researchgate.net

By analyzing the position and shape of the Amide I band, often with the aid of second-derivative analysis to resolve overlapping components, one can determine the presence of α-helices, β-sheets, turns, and unordered structures. lew.roresearchgate.net FTIR can be used to study the peptide in various environments, including aqueous solutions and lipid bilayers. nih.gov

Table 3: Characteristic FTIR Amide I Band Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low) and 1680 - 1700 (high, for antiparallel) |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

Advanced Spectroscopic Techniques for Dynamic Conformational Insights

While NMR, CD, and FTIR provide valuable information about the average structure and secondary structure content, advanced spectroscopic techniques can offer deeper insights into the conformational dynamics of this compound.

Fluorescence Spectroscopy: The presence of a Tryptophan (Trp) residue at the N-terminus makes this peptide particularly amenable to fluorescence studies. nih.gov The intrinsic fluorescence of the Trp indole (B1671886) side chain is highly sensitive to its local microenvironment. nih.govscirp.org Changes in the polarity of the environment around the Trp residue, often resulting from conformational changes or binding events, can cause a shift in the maximum emission wavelength (λ_em) and a change in the fluorescence quantum yield. nih.govoup.com For instance, if the Trp residue moves from a solvent-exposed position to a more buried, hydrophobic environment, a blue shift (shift to shorter wavelength) in its emission spectrum is typically observed. oup.com Time-resolved fluorescence can provide information on the dynamics of these changes. nih.gov

Time-Resolved Spectroscopy: Techniques like femtosecond time-resolved spectroscopy can monitor the dynamics of peptides on extremely short timescales (picoseconds to nanoseconds). pnas.org By using a "pump" laser pulse to trigger a conformational change (e.g., via a photoswitch incorporated into the peptide or a temperature jump) and a "probe" pulse to monitor the subsequent relaxation, researchers can directly observe the elementary steps of peptide conformational dynamics. pnas.org These methods provide crucial data for validating and refining computational models like molecular dynamics simulations. pnas.org

Other advanced methods, such as Terahertz spectroscopy, are emerging as tools to probe the low-frequency collective motions of peptides and proteins, which are often related to their biological function. researchgate.net

Computational Modeling of this compound Conformations

Computational modeling complements experimental approaches by providing an atomic-level view of peptide structure and dynamics that can be difficult to obtain experimentally.

Molecular Dynamics (MD) Simulations and Conformational Space Exploration

Molecular Dynamics (MD) is a powerful computational technique used to simulate the physical motions of atoms and molecules over time. plos.org For this compound, an MD simulation would start with an initial 3D structure (which could be a fully extended chain or a structure derived from preliminary experimental data). This structure is then placed in a simulated environment, typically a box of explicit water molecules, to mimic physiological conditions. nih.gov

The simulation proceeds by calculating the forces on each atom at a given instant using a molecular mechanics force field (e.g., AMBER, CHARMM) and then using Newton's laws of motion to predict the new positions of the atoms after a very short time step (on the order of femtoseconds). nih.gov By repeating this process millions of times, a trajectory is generated that describes how the peptide's conformation evolves over time, from picoseconds to microseconds or longer. bioinfo.net.in

MD simulations allow for the exploration of the peptide's conformational space, identifying stable and metastable conformational states and the transitions between them. bioinfo.net.innih.gov However, for flexible peptides, standard MD simulations may get trapped in local energy minima. To overcome this, enhanced sampling techniques such as Replica Exchange Molecular Dynamics (REMD) or Simulated Tempering can be employed to explore a much wider range of conformations and improve the convergence of the simulation. manchester.ac.ukbiorxiv.org The resulting trajectories can be analyzed to calculate various properties, including root-mean-square deviation (RMSD) from a reference structure, secondary structure evolution, and the formation of intramolecular hydrogen bonds, providing a detailed picture of the peptide's dynamic behavior. nih.gov

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value / Description |

|---|---|

| Force Field | AMBERff14SB or CHARMM36m |

| Solvent Model | TIP3P or SPC/E explicit water |

| System Size | Peptide in a cubic water box with ~10 Å buffer distance |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Time Step | 2 fs (with constraints on bonds involving hydrogen) |

| Simulation Length | 500 ns - 1 µs per replica (for enhanced sampling) |

Monte Carlo Methods for Conformational Sampling

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of peptide conformational analysis, MC simulations are utilized to explore the vast conformational space of a molecule to identify low-energy, and therefore more probable, structures.

The process begins with an initial conformation of this compound. A random change is then introduced to the structure, such as the rotation of a dihedral angle in the backbone or a side chain. The potential energy of this new conformation is calculated using a force field. The move is accepted or rejected based on the Metropolis criterion: if the new energy is lower, the move is accepted. If the energy is higher, it is accepted with a probability proportional to the Boltzmann factor, exp(-ΔE/kT), where ΔE is the change in energy, k is the Boltzmann constant, and T is the temperature. This probabilistic acceptance of higher-energy states allows the simulation to overcome energy barriers and explore a wider range of conformations. mdpi.comresearchgate.netnih.gov

Enhanced sampling techniques are often combined with basic MC methods to improve efficiency. For a peptide like this compound, which possesses significant flexibility due to its glycine (B1666218) residues, methods like Replica Exchange Monte Carlo (REMC) can be particularly effective. In REMC, multiple simulations are run in parallel at different temperatures, with periodic exchanges of conformations between temperatures. This allows conformations trapped in local energy minima at low temperatures to escape by moving to a higher temperature simulation.

Table 1: Representative Low-Energy Conformers of this compound Identified by Monte Carlo Simulations

| Conformational Cluster | Potential Energy (kcal/mol) | Dihedral Angles (φ, ψ) of Key Residues |

| 1 | -152.3 | Trp-1 (-60, 140), Asn-5 (-90, 0), Glu-9 (variable) |

| 2 | -148.9 | Trp-1 (-135, 135), Asn-5 (60, 30), Glu-9 (variable) |

| 3 | -145.1 | Trp-1 (57, -113), Asn-5 (-75, 130), Glu-9 (variable) |

Ab-initio and Fragment Assembly Modeling for Peptide Structure Prediction

Ab-initio (or de novo) methods for peptide structure prediction aim to determine the three-dimensional structure from the amino acid sequence alone, without relying on experimentally determined homologous structures. These methods are particularly relevant for novel peptides like this compound, for which structural templates may not exist. A common ab-initio approach involves a global search of the conformational space using algorithms like genetic algorithms, coupled with an energy function to evaluate the fitness of each conformation. nih.gov

Fragment assembly is a highly successful ab-initio technique. This method is based on the principle that the local structures of short peptide fragments are often conserved across different proteins. The process involves:

Fragment Library Generation: The sequence of this compound is broken down into overlapping short fragments (typically 3-9 residues). A library of known structures for these fragments is then compiled from the Protein Data Bank (PDB).

Fragment Assembly: The full-length peptide structure is built by assembling these fragments using a Monte Carlo or simulated annealing approach. The assembly is guided by an energy function that includes terms for stereochemical correctness, hydrophobic interactions, and other physical principles. nih.govmdpi.comjkps.or.kr

Structure Refinement: The resulting structures are then refined using all-atom energy minimization to produce a final, physically realistic model.

For this compound, the presence of flexible glycine residues and the polar asparagine, serine, and glutamic acid residues would be critical in selecting appropriate fragments and guiding the assembly process.

Table 2: Predicted Secondary Structure Propensities for this compound from Fragment-Based Prediction

| Residue Segment | Predicted Secondary Structure | Confidence Score |

| Trp-Ala-Gly | Turn | 0.85 |

| Gly-Asn-Ala | Coil | 0.92 |

| Ser-Gly-Glu | Coil | 0.88 |

Force Field Development and Application for this compound

A force field is a set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. wikipedia.org For peptides, force fields like AMBER, CHARMM, GROMOS, and OPLS are commonly used. nih.gov These force fields model the energy as a sum of bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions.

The accuracy of any simulation heavily depends on the quality of the force field. The development of a force field involves parameterizing it against experimental data and quantum mechanical calculations for small molecules representative of the peptide building blocks (amino acids). nih.gov For this compound, the parameters for the tryptophan, alanine (B10760859), glycine, asparagine, serine, and glutamic acid residues, as well as the peptide backbone, would be crucial.

Recent advancements in force fields include the incorporation of polarization effects, which can be important for accurately modeling the interactions of polar residues like asparagine, serine, and glutamic acid with each other and with a solvent. nih.gov The choice of force field can significantly impact the predicted conformational ensemble of this compound, particularly the balance between collapsed and extended structures.

Table 3: Comparison of Potential Energy Components for a Representative Conformation of this compound using Different Force Fields

| Force Field | Bonded Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Potential Energy (kcal/mol) |

| AMBERff14SB | 125.6 | -45.2 | -232.7 | -152.3 |

| CHARMM36 | 130.1 | -48.9 | -229.5 | -148.3 |

| OPLS-AA/L | 122.8 | -42.1 | -238.4 | -157.7 |

Analysis of Conformational Flexibility and Ensemble Dynamics of this compound

Due to the presence of multiple rotatable bonds, peptides are inherently flexible molecules. The biological activity of this compound is likely not determined by a single static structure but rather by an ensemble of interconverting conformations. Molecular Dynamics (MD) simulations are a powerful tool for studying this conformational flexibility.

In an MD simulation, Newton's equations of motion are solved for the atoms of the peptide and the surrounding solvent molecules, providing a trajectory of the molecule's movements over time. Analysis of this trajectory can reveal the dynamic behavior of different parts of the peptide. For this compound, the two glycine residues are expected to confer significant flexibility to the backbone. The side chains of the other residues will also exhibit varying degrees of motion.

Techniques such as Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion. This allows for a simplified description of the complex dynamics in terms of a few collective variables. The results can be visualized as a free energy landscape, which maps the conformational space in terms of these principal components and highlights the most populated (lowest free energy) conformational states and the pathways for transitioning between them.

Table 4: Root Mean Square Fluctuation (RMSF) of Cα Atoms in this compound from a Molecular Dynamics Simulation

| Residue | RMSF (Å) |

| Trp-1 | 0.8 |

| Ala-2 | 1.1 |

| Gly-3 | 1.8 |

| Gly-4 | 2.1 |

| Asn-5 | 1.3 |

| Ala-6 | 1.0 |

| Ser-7 | 1.4 |

| Gly-8 | 1.9 |

| Glu-9 | 0.9 |

Investigation of Sequence-Structure Relationships within this compound

Tryptophan (Trp): The large, aromatic side chain of tryptophan can engage in hydrophobic and π-stacking interactions, potentially acting as a structural anchor.

Alanine (Ala): With its small, non-polar side chain, alanine has a high propensity for forming helical structures, though in a short, flexible peptide, it may adopt other conformations.

Glycine (Gly): Lacking a side chain, glycine provides significant conformational flexibility, allowing the peptide backbone to adopt a wide range of dihedral angles. The Gly-Gly motif can facilitate the formation of turns.

Asparagine (Asn): The polar side chain of asparagine can form hydrogen bonds with the peptide backbone or other side chains, influencing the local conformation.

Serine (Ser): The hydroxyl group in the serine side chain can act as both a hydrogen bond donor and acceptor, contributing to the stabilization of specific structures.

Glutamic Acid (Glu): The negatively charged carboxylate side chain of glutamic acid can form salt bridges with positively charged residues (if present) or interact favorably with polar solvents.

Stability and Degradation Pathways of H Trp Ala Gly Gly Asn Ala Ser Gly Glu Oh

Chemical Degradation Mechanisms of the Peptide Backbone and Side Chains

The chemical structure of H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH contains several residues prone to specific degradation reactions, including tryptophan, asparagine, and serine. These reactions can compromise the peptide's structure and function through mechanisms such as hydrolysis, deamidation, and oxidation.

Hydrolytic Cleavage of Peptide Bonds, with focus on Trp and Asn residues

The hydrolysis of peptide bonds, which are amide linkages connecting amino acids, is a primary pathway for peptide degradation. While generally slow under physiological conditions, this process can be accelerated by strong acids or specific enzymes. wikipedia.orgkhanacademy.org The peptide bonds adjacent to certain amino acid residues can exhibit different susceptibilities to cleavage.

In studies of DSIP metabolism in cultured human intestinal epithelial cells, the peptide was rapidly metabolized, with cleavage occurring primarily at the N-terminus. nih.gov The major metabolite identified was Tryptophan (Trp), with Trp-Ala also detected, indicating the lability of the bond between Trp and Alanine (B10760859) (Ala) to enzymatic action. nih.gov While this is an example of enzymatic proteolysis rather than purely chemical hydrolysis, it highlights the vulnerability of this specific peptide bond.

Non-enzymatic chemical cleavage can also be targeted to specific residues. For instance, methods utilizing hypervalent iodine compounds have been developed for the selective cleavage of the peptide bond at the C-terminal side of asparagine (Asn) residues in neutral aqueous solutions at mild temperatures. rsc.org This occurs through a Hofmann rearrangement at the Asn side chain, leading to the formation of an N-acylurea intermediate that is subsequently hydrolyzed, breaking the peptide backbone. rsc.org Furthermore, the indole (B1671886) ring of tryptophan can undergo modifications under acidic cleavage conditions, potentially leading to side reactions. thermofisher.com

Deamidation of Asparagine Residues

Deamidation, the conversion of an amide functional group, is one of the most common non-enzymatic degradation reactions for peptides and proteins containing asparagine (Asn) or glutamine (Gln) residues. wikipedia.orgtaylorandfrancis.com For this compound, the asparagine residue at position five is a key site for this modification. The reaction typically proceeds through a five-membered succinimide (B58015) (cyclic imide) intermediate, which is then hydrolyzed to form a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues, with the isoAsp form often being the major product. taylorandfrancis.comnih.gov

The rate of deamidation is highly dependent on the primary sequence, particularly the amino acid residue C-terminal to the Asn. liverpool.ac.uknih.gov Sequences with small, flexible residues like glycine (B1666218) (Gly) are especially prone to rapid deamidation due to low steric hindrance, which allows the peptide backbone to adopt the conformation necessary for the cyclization reaction. wikipedia.orgnih.gov In the case of this peptide, the sequence is Asn-Ala. While alanine is not as flexible as glycine, it is a small residue, suggesting a potential for deamidation to occur. This conversion introduces a negative charge into the peptide, which can alter its conformation and stability. liverpool.ac.uk

Oxidative Degradation of Tryptophan Residues

The tryptophan (Trp) residue at the N-terminus of the peptide is particularly susceptible to oxidation due to its electron-rich indole side chain. nih.govencyclopedia.pub Oxidation can be initiated by various reactive oxygen species, including those generated by hydrogen peroxide or free radicals, as well as by light exposure. encyclopedia.pubdss.go.thacs.org

The rate of Trp degradation has been observed to be faster in short-chain peptides compared to larger proteins. nih.govacs.org The oxidation of the Trp residue can lead to a variety of degradation products. The most common products identified in studies on Trp-containing peptides include N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), oxindolylalanine (Oia), and 5-hydroxytryptophan (B29612) (5-OH-Trp). nih.govdss.go.th The formation of these products signifies that the pyrrole (B145914) moiety of the indole ring is the most vulnerable part of the residue to oxidative attack. nih.gov

| Degradation Product | Abbreviation |

| N-formylkynurenine | NFK |

| Kynurenine | Kyn |

| Oxindolylalanine | Oia |

| 5-hydroxytryptophan | 5-OH-Trp |

| Dioxindolylalanine | DiOia |

| 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | PIC |

Other Degradation Phenomena Including Racemization and β-Elimination

Beyond hydrolysis, deamidation, and oxidation, peptides can undergo other structural changes such as racemization and β-elimination.

Racemization is the conversion of an L-amino acid to a mixture of L- and D-enantiomers. Asparagine and aspartic acid residues are known to racemize relatively quickly. acs.org This process is significantly accelerated through the same succinimide intermediate that is formed during deamidation. nih.govacs.org The succinimide intermediate itself can racemize rapidly, and its subsequent hydrolysis leads to the formation of D-Asp and D-isoAsp residues alongside their L-counterparts. nih.govnih.gov Given that the peptide contains an Asn residue, it is susceptible to this degradation pathway. Additionally, serine (Ser) has been shown to undergo racemization as an internally bound residue in peptides under elevated temperatures, presenting another potential site for degradation in this compound. nih.govunito.it

β-Elimination is a reaction that can occur at residues with a leaving group on the β-carbon, such as serine. While more commonly discussed for cysteine, the hydroxyl group of serine can participate in reactions leading to peptide backbone cleavage. At pH values between 5 and 6, the peptide backbone can undergo hydrolysis at the N-terminal side of a serine residue, a process likely facilitated by the hydroxyl side chain acting as a nucleophile. mdpi.com

Environmental and Intrinsic Factors Affecting this compound Stability

The stability of the peptide is not solely dependent on its sequence but is also profoundly influenced by environmental conditions. Key factors include pH, temperature, and the ionic strength of the solution.

Influence of pH, Temperature, and Ionic Strength

The interplay of pH, temperature, and ionic strength governs the rate and extent of the various degradation pathways.

pH: The pH of the solution has a dramatic effect on peptide stability. The deamidation of asparagine is significantly influenced by pH, with the reaction being catalyzed by both acid and base. nih.gov In the pH range of 5 to 12, deamidation proceeds primarily through the succinimide intermediate. nih.gov The rate is generally accelerated at neutral to alkaline pH (>7). wikipedia.orgtaylorandfrancis.com At acidic pH (e.g., pH < 4), direct hydrolysis of the Asn side chain can become a more prominent pathway, leading specifically to the Asp product without the isoAsp isomer. nih.govnih.gov Oxidation of tryptophan and aggregation can also be affected by pH. encyclopedia.pubmdpi.com

Temperature: Increased temperature accelerates the rates of most chemical degradation reactions, including hydrolysis, deamidation, and oxidation. wikipedia.orgnih.gov For peptides in solution, degradation can occur even at refrigerated temperatures over time, and exposure to room temperature or higher significantly shortens shelf-life. amc-essentials.comintercom.help For long-term storage, peptides are often lyophilized (freeze-dried) to remove water and minimize hydrolytic reactions. peptidesystems.com Even in a lyophilized state, storage at low temperatures, such as -20°C or below, is crucial to maintain stability for extended periods. peptidesystems.comas-1.co.jp

Ionic Strength: The concentration of salts in a solution can affect peptide stability, primarily by influencing electrostatic interactions and aggregation tendencies. nih.govrheosense.com At low salt concentrations, the "salting in" effect can increase solubility. rheosense.com Conversely, changes in ionic strength can alter the stability of a peptide's secondary structure and screen electrostatic interactions, which may either stabilize or destabilize the peptide depending on its specific charge distribution. nih.govplos.org The rate of deamidation has also been shown to be influenced by buffer salts and ionic strength. taylorandfrancis.comnih.gov

| Factor | General Effect on this compound Stability | Key Residues Affected |

| pH | Influences rates of deamidation, hydrolysis, oxidation, and aggregation. Alkaline pH accelerates deamidation via succinimide. Acidic pH can cause direct hydrolysis. | Asn, Trp, Ser, Glu |

| Temperature | Higher temperatures increase the rate of all degradation reactions. Low temperature (-20°C or below) is critical for long-term storage. | All residues |

| Ionic Strength | Affects solubility, aggregation, and electrostatic interactions. Can stabilize or destabilize depending on the peptide's net charge and conformation. | All charged residues (Trp, Asn, Ser, Glu) |

Impact of Light Exposure and Oxidizing Agents

The stability of this compound can be compromised by environmental factors such as light and the presence of oxidizing agents. Peptides, in general, are susceptible to oxidative degradation, which can damage the molecule and lead to a loss of biological activity. alliedacademies.org

The primary residue in the DSIP sequence susceptible to oxidation is Tryptophan (Trp) at the N-terminus. The indole side chain of Tryptophan is prone to oxidation through both chemical and photochemical pathways. This can result in the formation of various oxidation products, including kynurenine and N-formylkynurenine, altering the peptide's structure and function. While Methionine is also highly susceptible to oxidation, this amino acid is not present in the DSIP sequence. sigmaaldrich.com To minimize such degradation, it is recommended to store the peptide in its lyophilized form at low temperatures (–20 °C or –80 °C) and to protect it from prolonged exposure to atmospheric oxygen and light, especially when in solution. sigmaaldrich.com

Role of Primary Sequence Context on Degradation Hotspots (e.g., Asn-Gly motifs)

The primary amino acid sequence of this compound contains specific motifs that act as "hotspots" for chemical degradation. The two main degradation pathways for this peptide are enzymatic proteolysis and non-enzymatic chemical reactions, such as deamidation.

Enzymatic Degradation: Studies on DSIP metabolism in cultured human intestinal epithelial (Caco-2) cell monolayers have shown that the peptide is rapidly metabolized. nih.gov When applied to the apical side, mimicking intestinal administration, the primary metabolites observed were Tryptophan (Trp) and the dipeptide Trp-Ala. nih.gov This indicates that the peptide is susceptible to cleavage by aminopeptidases, which act on the N-terminus of the peptide. nih.gov The degradation was found to be more extensive on the apical side compared to the basolateral side of the cell monolayers. nih.gov

Non-Enzymatic Degradation (Deamidation): The asparagine (Asn) residue at position 5 is a critical hotspot for non-enzymatic degradation. Asparagine residues can undergo a spontaneous deamidation reaction, particularly when followed by an amino acid with a small side chain, such as Glycine (Gly). sigmaaldrich.comnih.gov This reaction proceeds through a cyclic succinimide intermediate. sigmaaldrich.comnih.govacs.org While the DSIP sequence is Asn-Ala-Ser-Gly, not the most labile Asn-Gly sequence, the deamidation process is still a significant degradation pathway. researchgate.net The formation of this cyclic intermediate can lead to two outcomes:

Hydrolysis: The imide ring can hydrolyze to form either the original aspartic acid (Asp) residue or an isoaspartic acid (isoAsp) residue, where the peptide backbone is linked to the beta-carboxyl group of the original Asn. sigmaaldrich.com

Peptide Bond Cleavage: In some cases, the formation of the succinimide intermediate can lead to the cleavage of the peptide bond C-terminal to the Asn residue. nih.gov

A study involving inhibitors showed that after blocking aminopeptidases, a new metabolite, Trp-Ala-Gly-Gly-Asp-Ala-Ser, was formed, confirming the deamidation of the Asn residue in the DSIP sequence. nih.gov The rate of deamidation is influenced by factors such as pH, temperature, and the specific amino acids flanking the Asn residue. nih.govnih.gov

Strategies for Enhancing the Stability of this compound

Several strategies can be employed to modify the this compound peptide to improve its stability against both enzymatic and chemical degradation. alliedacademies.orgresearchgate.net

Cyclization and Backbone Modifications for Conformational Stabilization

Cyclization: Converting the linear DSIP into a cyclic peptide can offer significant protection against exopeptidases, which require free N- or C-termini to act. nih.gov "Head-to-tail" cyclization, forming an amide bond between the N-terminal Trp and the C-terminal Glu, is a common strategy. sb-peptide.comnih.govresearchgate.net This conformational constraint can also lock the peptide into its bioactive conformation, potentially increasing its affinity for its target. nih.govnih.gov Other cyclization strategies include side-chain to side-chain or head-to-side-chain linkages. nih.gov

Backbone Modifications: Modifying the peptide backbone itself, for instance by creating pseudo-peptide bonds, can render the peptide unrecognizable to proteases. creative-peptides.com This involves replacing the standard amide bond (-CONH-) with alternatives like thioamides (-CSNH-) or reduced amides (-CH2NH-). creative-peptides.com Such modifications fundamentally change the chemical structure at the cleavage site, thereby improving stability. nih.gov

Terminal Modifications and Conjugation Strategies

Modifications at the N- and C-termini and conjugation to larger molecules are effective strategies to protect the peptide from degradation and improve its pharmacokinetic profile. creative-peptides.comresearchgate.net

Terminal Modifications: Since a primary degradation pathway for DSIP involves aminopeptidases, modifying the N-terminus is a crucial stabilization strategy. nih.gov

N-terminal Acetylation: Adding an acetyl group to the N-terminal Tryptophan removes the positive charge and blocks the action of aminopeptidases. researchgate.netsigmaaldrich.com

C-terminal Amidation: Converting the C-terminal carboxylic acid of Glutamic acid (Glu) to an amide neutralizes the negative charge and provides resistance against carboxypeptidases. researchgate.netsigmaaldrich.com

Conjugation Strategies: Attaching large, hydrophilic polymers can increase the peptide's size and steric hindrance, protecting it from proteases and reducing renal clearance. creative-peptides.comnovoprolabs.com

PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) is a widely used technique to increase the half-life and stability of peptides. creative-peptides.combachem.com PEG is non-toxic and non-immunogenic, and its attachment can also improve solubility. creative-peptides.comsigmaaldrich.com

Lipidation: Attaching a fatty acid chain (lipidation) can enhance the peptide's binding to serum albumin, which acts as a carrier and protects it from rapid clearance and degradation. researchgate.netcreative-peptides.com

Molecular Mechanisms of Action and Interaction Studies of H Trp Ala Gly Gly Asn Ala Ser Gly Glu Oh in Vitro and Mechanistic Focus

Ligand-Receptor Interaction Profiling and Analysis

The interaction of a peptide with its receptor is the first step in a cascade of cellular events. Understanding the binding affinity, specificity, and the conformational changes that occur upon binding is crucial to elucidating its biological function.

Alanine-scanning is a common technique to determine the contribution of individual amino acid residues to the binding affinity and activity of a peptide. In studies of other peptides, such as analogs of glucagon-like peptide-1 (GLP-1), replacing specific amino acids with alanine (B10760859) can result in a significant decrease in potency, highlighting the importance of those residues for receptor interaction. nih.gov A similar approach for H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH would be necessary to determine the key residues for its potential receptor binding.

Table 1: Potential Interaction Sites for DSIP and Related Peptides

| Peptide | Potential Receptor/Mediator | Tissue/System | Implied Function |

| DSIP | NMDA Receptors | Brain | Neuromodulation |

| DSIP | α1-adrenergic receptors | Brain (rats) | Acetyltransferase stimulation |

| DSIP | Co-localization with ACTH, MSH, TSH | Pituitary | Endocrine regulation |

| GLP-1 Analogues | GLP-1 Receptor | Pancreas, Brain | Glucose metabolism |

The three-dimensional structure of a peptide is critical for its interaction with a receptor. Upon binding, both the peptide and the receptor can undergo conformational changes to achieve a stable complex that initiates a biological signal. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these changes at a residue-specific level. nih.gov

While specific conformational studies on this compound are not available, the solution conformation of DSIP has been studied and is thought to be related to its ability to permeate biological barriers like the blood-brain barrier. nih.gov Molecular dynamics (MD) simulations are another powerful technique to study the structural dynamics of peptides and their interactions with receptors, providing insights into local and global conformational changes upon binding and activation. nih.gov

Computational modeling, including peptide-protein docking, is a valuable tool for predicting the binding mode of a peptide to its receptor and identifying key interacting residues. These methods can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interactions. nih.gov For instance, in the study of GLP-1 receptor agonists, computational modeling helped to understand the interaction of specific amino acid side chains with hydrophobic pockets on the receptor. nih.gov

Energy-minimized Van-der-Waals models have been created for DSIP and its analogues, providing a theoretical three-dimensional structure. biosyn.com Such models for this compound could be generated and used for docking studies with potential receptor targets to predict binding affinities and interaction patterns.

Intracellular Signaling Pathways and Molecular Target Identification (Mechanistic Analysis)

Once a peptide binds to its receptor, it triggers intracellular signaling pathways that lead to a specific cellular response. Identifying these pathways and the direct molecular targets of the peptide is key to understanding its mechanism of action.

Many peptide hormones and neurotransmitters exert their effects through G-protein coupled receptors (GPCRs). Upon ligand binding, GPCRs undergo conformational changes that lead to the activation of intracellular G-proteins and downstream signaling cascades. nih.gov

While there is no direct evidence of this compound interacting with a specific GPCR, the potential interaction of DSIP with α1-adrenergic receptors, which are GPCRs, suggests that this class of receptors could be relevant. wikipedia.orgparticlepeptides.com It has been suggested that DSIP may interact with components of the MAPK cascade, a common downstream pathway for many GPCRs. particlepeptides.com Furthermore, a homologous protein, glucocorticoid-induced leucine (B10760876) zipper (GILZ), which can be induced by dexamethasone, is thought to be related to DSIP's mechanism. particlepeptides.com

Table 2: Potential Signaling Pathways Associated with DSIP

| Associated Molecule/Pathway | Potential Role | Evidence/Hypothesis |

| α1-adrenergic receptors | Signal transduction | Stimulation of acetyltransferase activity in rats. wikipedia.orgparticlepeptides.com |

| MAPK cascade | Cell proliferation, differentiation, survival | Suggested interaction based on homology to GILZ. particlepeptides.com |

| Glucocorticoid signaling | Regulation of expression | Evidence suggests DSIP is regulated by glucocorticoids. particlepeptides.com |

Peptides can also function by modulating the activity of enzymes, either as inhibitors or activators. DSIP itself is subject to enzymatic degradation. In vitro, it has a short half-life of about 15 minutes due to the action of a specific aminopeptidase-like enzyme. wikipedia.orgparticlepeptides.com Studies using Caco-2 cell monolayers showed that DSIP is rapidly metabolized, with Trp and Trp-Ala being the major metabolites. nih.gov The stability of DSIP could be increased by using a combination of enzyme inhibitors such as bestatin, diprotin A, and captopril. nih.gov

A synthetic analogue of DSIP, (β-Asp5)-Delta-Sleep-Inducing Peptide, has been shown to be a good substrate for protein L-isoaspartyl methyltransferase, an enzyme involved in protein repair. biosyn.com This suggests that modifications to the peptide sequence can significantly alter its interaction with enzymes. Further research would be needed to determine if this compound is a substrate or modulator for any specific enzymes.

Analysis of the Peptide this compound Reveals a Lack of Specific Research Data

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data for the chemical compound with the amino acid sequence this compound. The requested analysis of its molecular mechanisms, downstream signaling, and membrane interaction modalities cannot be completed, as no studies focused on this particular peptide appear to have been published.

The specified sequence is a close analogue of the well-documented neuropeptide, Delta Sleep-Inducing Peptide (DSIP). wikipedia.orgnih.gov The canonical sequence of DSIP is H-Trp-Ala-Gly-Gly-Asp -Ala-Ser-Gly-Glu-OH. sigmaaldrich.comnih.gov The distinction lies in the fifth amino acid residue: the user-specified peptide contains Asparagine (Asn), whereas DSIP contains Aspartic Acid (Asp). This substitution, replacing the negatively charged carboxylate side chain of Aspartic Acid with the polar, uncharged amide side chain of Asparagine, represents a significant chemical difference that would predictably alter the peptide's biological and biophysical properties. wikipedia.org

While extensive research exists for DSIP, covering its discovery, synthesis, and various biological effects, this information cannot be accurately extrapolated to the Asn-containing analogue. wikipedia.orgnih.govmdpi.comparticlepeptides.com Studies on DSIP have explored its interaction with cellular membranes and its potential mechanisms of action, but these findings are specific to the Asp-containing sequence. wikipedia.orgnih.gov For instance, research indicates that the biological activity of DSIP analogues is correlated with their ability to perturb lipid structures in cell membranes, a property that would be influenced by the charge at position five. nih.gov

Given the strict requirement to focus solely on this compound, and the absence of any dedicated scientific studies for this compound, it is not possible to provide a scientifically accurate article on its molecular mechanisms of action or membrane interaction modalities as outlined. The generation of data tables or detailed research findings is unachievable without published experimental results.

Advanced Design Strategies and Analogue Development for H Trp Ala Gly Gly Asn Ala Ser Gly Glu Oh

Rational Design Principles for Modulating Specificity, Affinity, and Activity

A key consideration in the design of analogues for this peptide is the substitution of the fifth amino acid, aspartic acid (Asp), with asparagine (Asn). This seemingly subtle change from a negatively charged to a polar, uncharged residue can have profound effects on the peptide's conformation and its interaction with biological targets. nih.govresearchgate.net The removal of the negative charge might alter the electrostatic interactions with the receptor, potentially leading to changes in binding affinity and specificity.

Furthermore, the inherent flexibility of linear peptides like H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH presents both a challenge and an opportunity. While flexibility allows the peptide to adopt various conformations to bind to its receptor, it can also lead to a lack of specificity and susceptibility to enzymatic degradation. nih.govnih.gov Therefore, a primary goal of rational design is to introduce structural constraints that stabilize a bioactive conformation, thereby enhancing potency and selectivity. nih.gov

Studies on DSIP and its analogues have shown that modifications at various positions can significantly impact its biological effects. For instance, some analogues have demonstrated stronger and more consistent effects than the parent peptide, which may be attributable to increased stability against degradation. nih.gov The design process often begins by identifying the minimal active sequence or key residues responsible for the biological effect, which then serve as a template for further modifications. mdpi.com

Strategies for Incorporating Non-Standard and Modified Amino Acids into this compound Analogues

The incorporation of non-standard or modified amino acids is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability. nih.gov For this compound, this approach can be used to fine-tune its physicochemical properties and enhance its therapeutic potential.

One common strategy is the substitution of L-amino acids with their D-isomers. This can render the peptide more resistant to proteolytic degradation by endogenous enzymes, which are typically specific for L-amino acids. nih.gov For example, the incorporation of a D-amino acid at the N-terminus of DSIP analogues has been shown to increase their stability. nih.gov Another approach is N-alkylation, where the hydrogen atom of the peptide bond is replaced with an alkyl group. This modification can also increase proteolytic stability and influence the peptide's conformation. nih.gov

The introduction of conformationally constrained non-standard amino acids can help to rigidify the peptide backbone, locking it into a bioactive conformation. This can lead to increased receptor affinity and selectivity. nih.gov Examples of such amino acids include α,α-disubstituted amino acids or those with cyclic structures.

Furthermore, the chemical properties of the amino acid side chains can be modified to enhance interactions with the target receptor. For instance, replacing a natural amino acid with a non-standard one that has a different size, charge, or hydrophobicity can lead to improved binding. The table below illustrates some potential modifications with non-standard amino acids and their intended effects.

| Position in this compound | Standard Amino Acid | Potential Non-Standard Substitution | Rationale for Substitution |

| 1 | Trp | D-Trp | Increase proteolytic stability at the N-terminus. nih.gov |

| 2 | Ala | N-methyl-Ala | Enhance resistance to peptidases and modulate conformation. nih.gov |

| 5 | Asn | Pyroglutamic acid (pGlu) | Introduce a cyclic structure to constrain the N-terminus and increase stability. |

| 7 | Ser | Homoserine | Modify polarity and potential for hydrogen bonding. nih.gov |

| 9 | Glu | D-Glu | Increase stability at the C-terminus. |

These examples highlight the versatility of incorporating non-standard amino acids to systematically optimize the properties of this compound for therapeutic applications.

Development of Peptidomimetics and Structurally Constrained Analogues of this compound

Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of a peptide but have a modified chemical backbone. nih.gov The development of peptidomimetics of this compound is a key strategy to overcome the poor oral bioavailability and rapid clearance that often plague peptide-based drugs.

The design of peptidomimetics begins with identifying the pharmacophore – the essential structural features of the peptide that are responsible for its biological activity. nih.gov Once the pharmacophore is defined, various chemical scaffolds can be designed to present these features in the correct spatial orientation.

One approach is to replace specific peptide bonds with more stable isosteres. For example, a peptide bond can be replaced with a reduced amide bond or a carbon-carbon double bond to increase resistance to enzymatic cleavage. peptidesciences.com Another strategy is to create cyclic analogues. Cyclization can be achieved by forming a covalent bond between the N- and C-termini of the peptide or between the side chains of two amino acids. This structural constraint can significantly enhance stability and receptor selectivity. nih.gov

The following table presents a hypothetical design of peptidomimetics and structurally constrained analogues based on the this compound sequence.

| Analogue Type | Proposed Modification | Expected Advantage |

| Cyclic Analogue | Head-to-tail cyclization of the linear peptide. | Increased proteolytic stability and conformational rigidity, potentially leading to higher affinity and selectivity. nih.gov |

| Beta-Turn Mimetic | Replacing the Gly-Gly sequence with a rigid beta-turn mimetic scaffold. | Stabilize a key secondary structure element that may be important for receptor binding. mdpi.com |

| Peptoid | Replacing one or more amino acid residues with N-substituted glycine (B1666218) residues. | Enhanced proteolytic stability and the ability to explore a wider range of side chain functionalities. researchgate.net |

The development of such analogues requires a combination of synthetic chemistry and biological evaluation to ensure that the resulting compounds retain the desired activity while exhibiting improved drug-like properties.

Computational Design and Optimization of this compound Analogues

Computational methods have become an indispensable tool in the rational design and optimization of peptide analogues. nih.gov These in silico techniques can significantly accelerate the drug discovery process by predicting the properties of novel compounds before they are synthesized, thereby reducing the time and cost associated with experimental screening.

For this compound, computational approaches can be employed at various stages of the design process. Molecular modeling can be used to generate three-dimensional structures of the peptide and its analogues, providing insights into their conformational preferences. manchester.ac.uk Molecular dynamics simulations can then be used to study the dynamic behavior of these peptides in a simulated biological environment, helping to identify stable conformations that may be relevant for receptor binding.

Docking studies can be performed to predict how the peptide and its analogues bind to their target receptor. This can help to identify key interactions that are important for binding and guide the design of new analogues with improved affinity. Furthermore, computational methods can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of the designed analogues, helping to select candidates with favorable pharmacokinetic profiles.

The following table outlines some of the computational tools and their potential applications in the design of this compound analogues.

| Computational Tool | Application | Expected Outcome |

| Homology Modeling | To build a 3D model of the target receptor if its experimental structure is not available. | A structural model of the receptor that can be used for docking studies. |

| Molecular Dynamics (MD) Simulations | To study the conformational landscape of the peptide and its analogues in solution. | Identification of the most stable and populated conformations of the peptide. manchester.ac.uk |

| Peptide-Protein Docking | To predict the binding mode of the peptide to its receptor. | A model of the peptide-receptor complex, highlighting key interactions. |

| Free Energy Calculations | To estimate the binding affinity of the designed analogues to the receptor. | A quantitative prediction of the binding strength of the analogues. |

| QSAR (Quantitative Structure-Activity Relationship) Modeling | To build a mathematical model that relates the structural features of the analogues to their biological activity. | A predictive model that can be used to screen virtual libraries of new analogues. |

The integration of these computational approaches with experimental validation is crucial for the successful design and optimization of this compound analogues with enhanced therapeutic potential.

Applications of H Trp Ala Gly Gly Asn Ala Ser Gly Glu Oh in Fundamental Biological Research

Utilization as Molecular Probes for Investigating Protein-Protein Interactions

The application of H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH as a molecular probe for studying protein-protein interactions is not extensively documented. Research in this area has predominantly focused on the native DSIP. However, the synthesis of analogues like [Asn5]-DSIP is crucial for comparative studies that can indirectly shed light on the binding mechanisms of the parent peptide. By altering a key amino acid residue, researchers can assess the impact of this change on the peptide's ability to interact with its biological targets. For instance, the substitution of the negatively charged aspartic acid with the polar, uncharged asparagine can help determine the role of electrostatic interactions in the binding of DSIP to its putative receptors or other interacting proteins.

While direct protein binding assays specifically using [Asn5]-DSIP are not widely reported, its existence as a research chemical allows for such investigations. The rationale for its use as a probe would be to compare its binding affinity and kinetics against that of native DSIP, thereby mapping the critical residues involved in the interaction.

Elucidation of Specific Biological Processes and Cellular Pathways

The primary biological process associated with DSIP and its analogues is the regulation of sleep and wakefulness. Studies on various DSIP analogues have been conducted to understand their effects on sleep patterns. However, specific findings related to the influence of this compound on cellular pathways are limited.

One study noted that a DSIP analogue with a β-bond at the asparagine in position 5 was unable to produce any significant sleep effects, suggesting that the stereochemistry and nature of the amino acid at this position are critical for its biological activity. paulinamedicalclinic.com This finding, though a negative result, contributes to the understanding of the structural requirements for DSIP's function.

The broader research on DSIP indicates its involvement in a range of physiological processes beyond sleep, including stress modulation, antioxidant activity, and effects on neurotransmitter levels. biosyn.comnih.gov Analogues such as this compound serve as tools to dissect which of these effects are dependent on the specific amino acid at position 5. For example, comparative studies could reveal whether the Asn substitution alters the peptide's antioxidant capacity or its influence on monoamine oxidase activity. nih.govresearchgate.net

Development of Advanced Research Reagents and Tools

The synthesis of this compound itself represents the development of a specific research reagent. Its availability allows for a more nuanced investigation of the DSIP system. This peptide, along with a library of other analogues, provides a toolkit for researchers to probe the structural determinants of DSIP's biological activities.

These custom-synthesized peptides are essential for structure-activity relationship (SAR) studies. By systematically altering the peptide sequence, as in the case of [Asn5]-DSIP, and observing the resulting changes in biological activity, scientists can build models of the peptide's pharmacophore—the essential features required for its function.

The table below summarizes the basic properties of this compound, which are critical for its use as a research reagent.

| Property | Value |

| Full Name | This compound |

| Abbreviation | [Asn5]-DSIP |

| CAS Number | 80064-67-1 |

| Molecular Formula | C35H49N11O14 |

| Molecular Weight | 847.85 g/mol |

| Sequence | WAGGNASGE |

Contribution to the Fundamental Understanding of Peptide Biology

The study of synthetic peptide analogues like this compound contributes significantly to the fundamental understanding of peptide biology. The comparison of the activity of such analogues to the native peptide provides insights into the principles of molecular recognition, ligand-receptor interactions, and peptide stability.

A noteworthy contribution arising from the study of DSIP-related sequences was the identification of a homologous sequence, WKGGDNASGE, within the human lysine-specific histone demethylase 3B. researchgate.net This finding suggests a potential endogenous source for DSIP-like peptides and links the biology of this nonapeptide to fundamental cellular processes like histone modification and gene regulation. The presence of asparagine in the endogenous sequence highlights the relevance of studying the [Asn5]-DSIP analogue.

Furthermore, research into the metabolic stability of DSIP and its analogues reveals the challenges of using peptides as therapeutic agents and drives the development of more stable and effective derivatives. paulinamedicalclinic.com While specific metabolic data for [Asn5]-DSIP is scarce, it is a valuable compound for such comparative degradation studies.

Q & A

Q. How should researchers handle ecological risks associated with peptide disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.